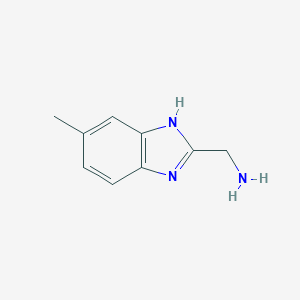

1-(6-methyl-1H-benzimidazol-2-yl)methanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 1-(6-methyl-1H-benzimidazol-2-yl)methanamine and its derivatives typically involves the reaction of benzimidazole with different substituents. For instance, some derivatives have been synthesized by refluxing benzotriazole with substituted aldehydes and ammonium chloride in ethanol, with structures characterized by IR and 1H NMR spectral data (D. Visagaperumal et al., 2010). Another pathway involves the reaction of o-phenylenediamine with amino acids, leading to 2-substituted benzimidazole derivatives confirmed by various spectral methods (O. Ajani et al., 2016).

Molecular Structure Analysis

Molecular structure analyses of benzimidazole derivatives often utilize techniques such as IR, UV, 1H-NMR, 13C-NMR, Mass spectral, and analytical data to confirm the chemical structures of synthesized compounds. For example, Curtis reactions with Zn complexes derived from 2-(Aminomethyl)Benzimidazole have provided insight into the chelate structures stabilized by hydrogen bonds, with theoretical and experimental NMR studies confirming metal-ligand bonding (E. B. Patricio-Rangel et al., 2019).

Chemical Reactions and Properties

Chemical reactions involving 1-(6-methyl-1H-benzimidazol-2-yl)methanamine derivatives often aim at exploring their potential as antimicrobial agents. Various derivatives have been synthesized and evaluated for their antibacterial and antifungal activities, showing variable degrees of effectiveness. These activities are typically determined through methods such as the disc diffusion method and minimum inhibitory concentration (MIC) assessments (Kuldipsinh P. Barot et al., 2017).

Physical Properties Analysis

The physical properties of benzimidazole derivatives, including 1-(6-methyl-1H-benzimidazol-2-yl)methanamine, are crucial for understanding their solubility, stability, and potential applications. These properties are often analyzed through spectroscopic techniques and crystallography to determine aspects like solubility and thermal stability.

Chemical Properties Analysis

Chemical property analysis of these derivatives focuses on their reactivity, potential as antimicrobial agents, and interactions with metals in complex formation. Studies have shown that metal complexes of benzimidazole derivatives exhibit higher antimicrobial activity than the free ligand, indicating the significance of these compounds in medicinal chemistry (R. Elayaperumal et al., 2014).

Aplicaciones Científicas De Investigación

-

Vibrational Spectroscopy and Quantum Computational Studies

- Field: Physical Chemistry

- Application: Benzimidazole derivatives are used in vibrational spectroscopy and quantum computational studies .

- Method: The Vibrational Energy Distribution Analysis (VEDA) program is used to perform the vibrational assignments and calculate the Potential Energy Distribution (PED) .

- Results: Theoretical and actual NMR chemical shifts were found to be quite similar .

-

Synthesis of Benzimidazole Derivatives

-

Biological Evaluation

- Field: Biochemistry

- Application: Benzimidazole derivatives have multifarious activities like antitumor, antifungal, antiviral, antiulcer, anticoagulant, antiallergic activities .

- Method: Synthesis of benzimidazole derivatives .

- Results: Many compounds possessing a benzimidazole skeleton have been employed as drugs in the market .

-

Inhibitory Actions Against S. aureus and M. tuberculosis H37Rv

- Field: Microbiology

- Application: Benzimidazole derivatives exert good to moderate inhibitory actions against S. aureus and M. tuberculosis H37Rv .

- Method: Not specified .

- Results: The derivatives with 4-nitro, 4-chloro, 4-fluoro, 4-bromo, and unsubstituted exerted good to moderate inhibitory actions .

-

Preparation of Metal Complexes

-

Antidiabetic Applications

-

Antimicrobial and Antifungal Applications

-

Antiviral Applications

-

Anti-inflammatory Applications

-

Anticancer Applications

-

Synthesis of Biheterocyclic Motifs

- Field: Organic Chemistry

- Application: Benzimidazole derivatives are used in the synthesis of various biheterocyclic motifs .

- Method: The rearrangement of 2,3-diphenylquinoxaline by Ogg and Bergstrom is one of the methods used .

- Results: The review contains over 131 references and covers all of the literature, from the first report of the rearrangement of 2,3-diphenylquinoxaline by Ogg and Bergstrom in 1931 up to more recent examples in the past few years .

-

Antibacterial Agents

Direcciones Futuras

The future directions for research on “1-(6-methyl-1H-benzimidazol-2-yl)methanamine” could include further studies on its potential applications in the medical field, particularly in cancer treatment and HIV therapy . Additionally, more research is needed to fully understand its synthesis process, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties.

Propiedades

IUPAC Name |

(6-methyl-1H-benzimidazol-2-yl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3/c1-6-2-3-7-8(4-6)12-9(5-10)11-7/h2-4H,5,10H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTGZSWYLXQOOPV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N2)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30358920 |

Source

|

| Record name | 1-(6-Methyl-1H-benzimidazol-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30358920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(6-methyl-1H-benzimidazol-2-yl)methanamine | |

CAS RN |

115087-90-6 |

Source

|

| Record name | 1-(6-Methyl-1H-benzimidazol-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30358920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-[2-[2-(4-Formylphenoxy)ethoxy]ethoxy]ethoxy]benzaldehyde](/img/structure/B46964.png)

![1,3-Bis[[1-(4-hydroxyphenyl)-1H-tetrazol-5-yl]thio]-2-propanone oxime](/img/structure/B46970.png)

![1-Bromo-4-[5-(4-bromophenoxy)pentoxy]benzene](/img/structure/B46976.png)

![4H-Imidazo[1,5,4-de]quinoxaline,5,6-dihydro-2-methyl-](/img/structure/B46988.png)